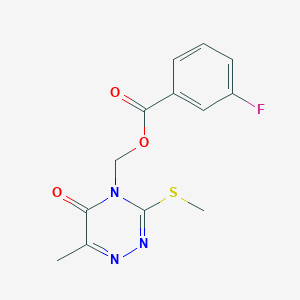

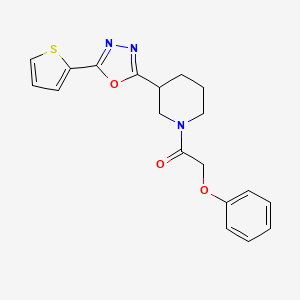

![molecular formula C20H19N3O3S B2705264 8,9-dimethoxy-5-[(4-methylbenzyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one CAS No. 672949-21-2](/img/structure/B2705264.png)

8,9-dimethoxy-5-[(4-methylbenzyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “8,9-dimethoxy-5-[(4-methylbenzyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one” is a chemical compound with the molecular formula C20H19N3O3S . It is a product offered by some chemical suppliers .

Molecular Structure Analysis

The compound contains an imidazo[1,2-c]quinazolin-2(3H)-one core, which is a fused ring system containing two nitrogen atoms. It also has two methoxy groups attached to the 8 and 9 positions of the quinazoline ring, and a (4-methylbenzyl)sulfanyl group attached to the 5 position of the imidazole ring .Aplicaciones Científicas De Investigación

Synthesis and Characterization

- The synthesis of amino- and sulfanyl-derivatives of benzoquinazolinones, including compounds related to "8,9-dimethoxy-5-[(4-methylbenzyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one," involves palladium-catalyzed Buchwald–Hartwig coupling reactions. These compounds have been synthesized and characterized for their potential cytotoxicity, with certain derivatives showing significant anticancer activity (Nowak et al., 2015).

Anticancer and Antioxidant Activities

- Research on quinazolin derivatives, including structural analogs of the specified compound, indicates their significant antioxidant properties. These compounds have demonstrated excellent scavenging capacity against free radicals, highlighting their potential as antioxidants with promising applications in mitigating oxidative stress (Al-azawi, 2016).

Antimicrobial and Antitubercular Properties

- Novel inhibitors of Mycobacterium tuberculosis have been identified among 4-anilinoquinoline and quinazoline derivatives, showcasing the compound's relevance in addressing tuberculosis. These inhibitors have been characterized by their structural features, which are crucial for their antimicrobial efficacy (Asquith et al., 2019).

Applications in Organic Light-Emitting Diodes (OLEDs)

- The synthesis and investigation of mono- and dimeric quinazoline derivatives have provided insights into their luminescence behavior, with applications in OLED technology. However, the rapid device degradation under electrical current has been a challenge, indicating a need for further research to enhance their stability and performance (Pandey et al., 2017).

Allosteric Modulation of Receptors

- A series of imidazoquinoline derivatives have been identified as selective allosteric enhancers of human A3 adenosine receptors, potentiating agonist-induced responses and suggesting a novel approach for therapeutic intervention in conditions like brain ischemia (Gao et al., 2002).

Propiedades

IUPAC Name |

8,9-dimethoxy-5-[(4-methylphenyl)methylsulfanyl]-3H-imidazo[1,2-c]quinazolin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O3S/c1-12-4-6-13(7-5-12)11-27-20-21-15-9-17(26-3)16(25-2)8-14(15)19-22-18(24)10-23(19)20/h4-9H,10-11H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPVNGJSECATYIP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CSC2=NC3=CC(=C(C=C3C4=NC(=O)CN42)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8,9-dimethoxy-5-[(4-methylbenzyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-([2,4'-bipyridin]-3-ylmethyl)-4-propylbenzamide](/img/structure/B2705181.png)

![N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide](/img/structure/B2705182.png)

![7-Butyl-5-[(2-fluorophenyl)methylsulfanyl]-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2705183.png)

![1-[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]-2,2-dimethylpropan-1-one](/img/structure/B2705195.png)

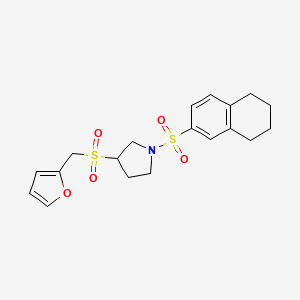

![N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]cyclohex-3-ene-1-carboxamide](/img/structure/B2705196.png)

![N-[(2,2-Dimethyl-1-phenylcyclopropyl)methyl]prop-2-enamide](/img/structure/B2705197.png)

![N-(2-(5-(4-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclohexanecarboxamide](/img/structure/B2705198.png)

![N,N-dimethyl-4-(6-methylimidazo[1,2-a]pyridin-2-yl)benzenesulfonamide](/img/structure/B2705200.png)